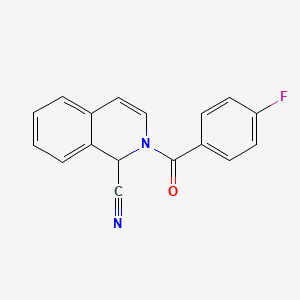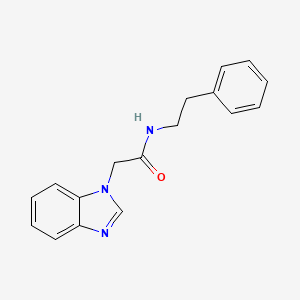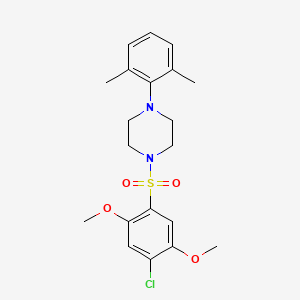![molecular formula C27H25Cl2N3O5 B11500464 1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11500464.png)
1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHOXY}PHENYL)-N-(4-METHOXYBENZYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHOXY}PHENYL)-N-(4-METHOXYBENZYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Amidation reactions: Using reagents like carbodiimides to form amide bonds.
Ether formation: Utilizing Williamson ether synthesis conditions.
Aromatic substitution: Employing nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHOXY}PHENYL)-N-(4-METHOXYBENZYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to reduce specific functional groups.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: Potentially as a pharmaceutical compound for treating specific conditions.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHOXY}PHENYL)-N-(4-METHOXYBENZYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating pathways: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: Another compound with dichlorophenyl groups, used in pharmaceutical research.
4-((3,4-DICHLOROPHENYL)AMINO)-2-METHYLQUINOLIN-6-OL: A compound with similar structural motifs, studied for its dual inhibition of EGFR and HDAC.
Properties
Molecular Formula |
C27H25Cl2N3O5 |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
1-[4-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C27H25Cl2N3O5/c1-36-21-7-2-17(3-8-21)14-30-27(35)18-12-26(34)32(15-18)20-5-9-22(10-6-20)37-16-25(33)31-19-4-11-23(28)24(29)13-19/h2-11,13,18H,12,14-16H2,1H3,(H,30,35)(H,31,33) |
InChI Key |
IVWOWUFIEDYRSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11500390.png)

![11,12-dihydroxy-4,8-bis(4-methoxyphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B11500402.png)
![N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-fluorobenzamide](/img/structure/B11500410.png)




![methyl 8-chloro-4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11500433.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11500436.png)
![N,N'-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]](/img/structure/B11500443.png)
![2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11500451.png)
![2'-amino-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11500458.png)
